4-Amino-6-fluoroquinoline-3-carbohydrazide

MTH1 Inhibition Fragment-Based Drug Discovery Cancer Therapeutics

4-Amino-6-fluoroquinoline-3-carbohydrazide (CAS 1018127-71-3), also designated as MI0320, is a fragment-like small molecule (MW 220.20) belonging to the quinoline-3-carbohydrazide class. Its core scaffold is defined by a 4-amino substitution and a 6-fluoro substituent on the quinoline ring, which distinguishes it from non-fluorinated and 6-chloro analogs.

Molecular Formula C10H9FN4O
Molecular Weight 220.2 g/mol
CAS No. 1018127-71-3
Cat. No. B3033348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-fluoroquinoline-3-carbohydrazide
CAS1018127-71-3
Molecular FormulaC10H9FN4O
Molecular Weight220.2 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(C(=C2C=C1F)N)C(=O)NN
InChIInChI=1S/C10H9FN4O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(16)15-13/h1-4H,13H2,(H2,12,14)(H,15,16)
InChIKeyAJDQMOZVNBPAQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-fluoroquinoline-3-carbohydrazide (CAS 1018127-71-3) – A Fragment-Based MTH1 Inhibitor with Validated Co-Crystal Structure


4-Amino-6-fluoroquinoline-3-carbohydrazide (CAS 1018127-71-3), also designated as MI0320, is a fragment-like small molecule (MW 220.20) belonging to the quinoline-3-carbohydrazide class [1]. Its core scaffold is defined by a 4-amino substitution and a 6-fluoro substituent on the quinoline ring, which distinguishes it from non-fluorinated and 6-chloro analogs. This compound has been identified as an inhibitor of the human DNA repair enzyme MutT Homolog 1 (MTH1/NUDT1) and its binding mode has been validated through a high-resolution X-ray co-crystal structure (PDB ID: 6JVH, 2.04 Å) [2].

Why 4-Amino-6-fluoroquinoline-3-carbohydrazide Cannot Be Substituted by Generic Quinoline-3-carbohydrazides


The biological activity of 4-amino-6-fluoroquinoline-3-carbohydrazide is highly dependent on its specific substitution pattern. The 4-amino group acts as a critical hydrogen bond donor, while the 6-fluoro substituent modulates the electron density of the aromatic system and contributes to binding affinity within the MTH1 active site [1]. Removing the amino group (as in 6-fluoroquinoline-3-carbohydrazide) or the fluorine atom (as in 4-aminoquinoline-3-carbohydrazide) alters the hydrogen-bonding network and steric fit observed in the co-crystal structure. Similarly, replacing fluorine with chlorine (4-amino-6-chloroquinoline-3-carbohydrazide) introduces a larger, more polarizable halogen, changing both the lipophilicity and the potential for halogen bonding, which can drastically affect target engagement. The fragment-like nature of this compound (MW 220.20) also makes it a unique starting point for structure-based optimization, distinct from larger, more complex quinoline derivatives. Therefore, generic substitution without validation of MTH1 inhibition and binding mode is likely to result in a loss of the specific activity profile demonstrated for this exact structure.

Quantitative Differentiation Evidence for 4-Amino-6-fluoroquinoline-3-carbohydrazide (MI0320)


Superior MTH1 Inhibitory Potency Among Initial Fragment Hits

4-Amino-6-fluoroquinoline-3-carbohydrazide (MI0320) demonstrated the highest inhibitory potency against MTH1 among the four validated fragment hits from a library of 2,313 compounds. Its IC50 value of 1.2 µM is superior to the other three hit compounds, MI0639 (1.5 µM), MI0652 (7.2 µM), and MI0861 (14 µM), providing a nearly 12-fold improvement over the least potent hit [1].

MTH1 Inhibition Fragment-Based Drug Discovery Cancer Therapeutics

Confirmed Binding Mode via High-Resolution X-Ray Crystallography

The binding mode of 4-amino-6-fluoroquinoline-3-carbohydrazide to human MTH1 has been experimentally confirmed at atomic resolution (2.04 Å) via X-ray crystallography (PDB ID: 6JVH) [1]. This is in contrast to many close analogs, such as 4-aminoquinoline-3-carbohydrazide or 6-fluoroquinoline-3-carbohydrazide, for which no MTH1 co-crystal structures are publicly available, making their binding modes speculative.

Structural Biology MTH1 Co-crystal Fragment Elaboration

Distinct Physicochemical Profile from 6-Chloro Analog for Halogen-Specific SAR

The 6-fluoro substituent on 4-amino-6-fluoroquinoline-3-carbohydrazide provides a distinct electronic and steric profile compared to the corresponding 6-chloro analog (4-amino-6-chloroquinoline-3-carbohydrazide, MW 236.66). The smaller fluorine atom results in a lower molecular weight (220.20 vs 236.66) and a different logP (predicted 0.65 vs higher lipophilicity for the chloro analog) . This difference is crucial for probing fluoro-specific interactions, such as potential orthogonal multipolar interactions with carbonyl groups in the protein backbone, which chlorine, being more polarizable, engages in differently [1].

Medicinal Chemistry Halogen Bonding Physicochemical Properties

Defined Use Cases for 4-Amino-6-fluoroquinoline-3-carbohydrazide in Scientific Procurement


Structure-Based Optimization of MTH1 Inhibitors for Oncology

This compound serves as a high-confidence starting fragment for MTH1 inhibitor development. Its validated co-crystal structure (PDB 6JVH) enables immediate structure-based drug design (SBDD). Research teams can use this exact compound to perform scaffold hopping, fragment growing, or merging strategies, leveraging its status as the most potent initial hit (IC50 1.2 µM) from the original fragment screen [1]. This is particularly relevant for academic and biotech groups focused on DNA damage repair pathways in cancer.

Building a Halogen-Focused Quinoline-3-carbohydrazide Library for SAR

To fully understand the role of the 6-position substituent on biological activity, a systematic SAR study requires both the 6-fluoro and 6-chloro analogs. Procuring this compound alongside 4-amino-6-chloroquinoline-3-carbohydrazide allows researchers to generate matched molecular pairs, isolating the effect of the halogen on potency, selectivity, and physicochemical properties. This is essential for any medicinal chemistry group constructing a quinoline-based library.

Biophysical Assay Development and Fragment Screening Validation

Given its known MTH1 inhibitory activity and crystal structure, this compound is an ideal positive control for developing and validating new MTH1 biochemical or biophysical assays, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or thermal shift assays. Its use ensures assay reproducibility and provides a benchmark for screening larger compound libraries against newly identified targets in the NUDIX hydrolase family [1].

Computational Chemistry Benchmarking and Docking Studies

The availability of an experimental co-crystal structure makes this compound an excellent tool for testing and benchmarking computational docking and scoring algorithms. It can also be used to build pharmacophore models for virtual screening, as its binding mode is known. This application is ideal for computational chemistry groups developing new drug design software or validating in silico screening workflows.

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